Dichloroethylphenylsilane

Description

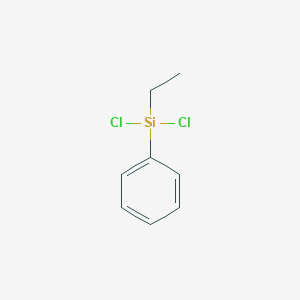

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-ethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHGBZXWBRWAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2Si | |

| Record name | ETHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108926-58-5 | |

| Record name | Benzene, (dichloroethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108926-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80883656 | |

| Record name | Benzene, (dichloroethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylphenyldichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless liquid with a sharp odor like hydrochloric acid; [HSDB] | |

| Record name | ETHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylphenyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 300 °F at 760 mmHg (USCG, 1999) | |

| Record name | ETHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 150 °F (USCG, 1999), > 150 °F OC | |

| Record name | ETHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylphenyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.159 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ETHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Colorless liquid | |

CAS No. |

1125-27-5 | |

| Record name | ETHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Dichloroethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphenyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (dichloroethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloroethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROETHYLPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8JOW05OJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylphenyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Dichloroethylphenylsilane

Established Synthetic Pathways

The synthesis of dichloroethylphenylsilane has been traditionally achieved through several reliable methods. These pathways are characterized by their robustness and have been foundational in the field of organosilicon chemistry.

Grignard Reagent Based Syntheses

A primary and widely utilized method for the formation of carbon-silicon bonds is the Grignard reaction. In the context of this compound synthesis, this typically involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium chloride, with an ethyltrichlorosilane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing a chlorine atom.

The general reaction is as follows: C₆H₅MgCl + C₂H₅SiCl₃ → C₆H₅(C₂H₅)SiCl₂ + MgCl₂

This method is analogous to the industrial synthesis of similar compounds like dichloromethylphenylsilane, which is produced via the reaction of phenylmagnesium chloride and trichloromethylsilane. nih.gov A variety of Grignard reagents and organolithium complexes are known to react with chlorosilanes to afford organosilanes in high yields. lookchem.com

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| Phenylmagnesium Chloride | Ethyltrichlorosilane | This compound | Anhydrous ether |

| Phenylmagnesium Bromide | Methyltrichlorosilane | Dichloromethylphenylsilane | Anhydrous diethyl ether |

Table 1: Examples of Grignard Reagent Based Syntheses for Dichloroalkylphenylsilanes

Friedel-Crafts Type Reactions

Another established route for the synthesis of this compound is through a Friedel-Crafts type reaction. This electrophilic aromatic substitution reaction involves the condensation of a hydrosilane, such as ethyldichlorosilane, with benzene (B151609). The reaction is typically catalyzed by a Lewis acid, with boron trichloride (B1173362) being a notable example.

The reaction proceeds as: C₂H₅SiHCl₂ + C₆H₆ --(BCl₃)--> C₆H₅(C₂H₅)SiCl₂ + H₂

A similar reaction is the condensation of methyldichlorosilane (B44661) and benzene, also catalyzed by boron trichloride, to produce dichloromethylphenylsilane. nih.gov The Friedel-Crafts reaction offers an alternative pathway that avoids the preparation of a Grignard reagent.

| Reactant 1 | Reactant 2 | Product | Catalyst |

| Ethyldichlorosilane | Benzene | This compound | Boron Trichloride |

| Methyldichlorosilane | Benzene | Dichloromethylphenylsilane | Boron Trichloride |

Table 2: Friedel-Crafts Type Reactions for Dichloroalkylphenylsilane Synthesis

Synthesis of Haloaryl-Substituted Dichloroethylphenylsilanes

The synthesis of dichloroethylphenylsilanes bearing halogen substituents on the phenyl ring is of interest for modifying the electronic properties and reactivity of the molecule. These can be prepared by utilizing halogenated starting materials in the aforementioned synthetic routes. For instance, a Grignard reagent derived from a halo-substituted benzene can be reacted with ethyltrichlorosilane.

An example is the synthesis of bis(4-bromophenyl)-diphenyl-silane from 1,4-dibromobenzene (B42075) and dichlorodiphenylsilane, which demonstrates the feasibility of incorporating haloaryl groups. chemicalbook.com Similarly, the condensation of chlorobenzene (B131634) can be employed in Friedel-Crafts type reactions. The synthesis of di-(p-chlorophenyl)acetic acid, for example, involves the condensation of chlorobenzene with glyoxylic acid, showcasing a pathway for incorporating chloro-substituted aryl groups. orgsyn.org

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have opened new avenues for the synthesis of organosilicon compounds with greater precision and under milder conditions. These advanced approaches include selective halogenation and the pioneering use of enzymes.

Selective Halogenation Strategies

Selective halogenation of the phenyl group in pre-formed phenylsilanes offers a direct method to introduce halogen atoms. This can be achieved through various modern halogenation techniques. Free-radical halogenation of poly(phenylsilane) has been shown to be a remarkably selective process. acs.orgacs.org These methods could potentially be adapted for the selective halogenation of this compound.

Recent developments in visible-light-induced catalytic selective halogenation offer mild and efficient alternatives to traditional methods. researchgate.net These strategies often employ photocatalysts and can achieve high regioselectivity in the halogenation of aromatic C-H bonds. While direct application to this compound is an area for further research, the principles of these selective halogenation reactions provide a promising toolkit for the synthesis of functionalized haloaryl-substituted silanes.

| Halogenation Strategy | Substrate Type | Key Features | Potential Application |

| Free-Radical Halogenation | Poly(phenylsilane) | High selectivity | Direct halogenation of the phenyl ring in this compound |

| Visible-Light-Induced Catalysis | Aromatic Compounds | Mild conditions, high regioselectivity | Functionalization of this compound with halogens |

Table 3: Advanced Selective Halogenation Strategies

Enzyme-Catalyzed Organosilicon Bond Formation

A groundbreaking area of research is the use of enzymes to catalyze the formation of carbon-silicon bonds, a transformation not known in nature. acs.org Directed evolution of enzymes, such as cytochrome P450, has enabled the selective functionalization of organosilicon compounds. For instance, engineered cytochrome P450 variants have been used for the selective amidation of organosilanes, producing functionalized α-aminosilanes with high enantioselectivity.

While the direct enzymatic synthesis of this compound has not yet been reported, this biocatalytic approach represents a significant leap forward. The ability to perform highly selective and enantioselective transformations on organosilanes under mild, aqueous conditions opens up the possibility of creating novel chiral organosilicon compounds. acs.org The functionalization of large-pore mesoporous silicas with organosilanes is also a key area where enzymatic immobilization plays a role. researchgate.net

| Enzymatic Approach | Enzyme Type | Transformation | Significance |

| Directed Evolution | Cytochrome P450 | Selective amidation of organosilanes | Potential for chiral synthesis of functionalized silanes |

| Biocatalysis | Various | Functionalization of Si-H bonds | Environmentally benign synthesis of organosilicon compounds |

Table 4: Enzyme-Catalyzed Approaches in Organosilicon Chemistry

Photocatalytic Silane (B1218182) Chlorination

The synthesis of this compound can be achieved through photocatalytic silane chlorination, a method that leverages visible light to drive the reaction. This approach offers a milder and more selective alternative to traditional chlorination methods.

A notable advancement in this area involves the use of neutral eosin (B541160) Y as a hydrogen-atom-transfer (HAT) photocatalyst. mdpi.comresearchgate.net In this process, dichloromethane (B109758) serves as the chlorinating agent. mdpi.comsemanticscholar.org The reaction is initiated by the visible-light-induced excitation of the eosin Y photocatalyst. semanticscholar.org The excited photocatalyst then engages in a hydrogen atom transfer with the hydrosilane, generating a silyl (B83357) radical. semanticscholar.org This highly reactive silyl radical subsequently abstracts a chlorine atom from dichloromethane to form the desired chlorosilane and a chloromethyl radical. semanticscholar.org The catalytic cycle is completed by a reverse hydrogen atom transfer from the catalyst to the chloromethyl radical, which regenerates the ground-state eosin Y and produces chloromethane. semanticscholar.org

This methodology has been successfully applied to the chlorination of a variety of hydrosilanes, demonstrating its broad applicability. mdpi.com Furthermore, the transition from batch reactors to continuous-flow micro-tubing reactors has been shown to facilitate the stepwise and highly selective chlorination of di- and trihydrosilanes. researchgate.net

The mechanism of photocatalytic chlorination is not limited to a single pathway and can be influenced by the choice of catalyst and chlorine source. For instance, research has explored the use of various photocatalysts, including transition-metal complexes and organic dyes, which can be activated by visible light. mdpi.comsemanticscholar.org These catalysts can operate through either oxidative or reductive quenching cycles to generate the reactive species necessary for chlorination. mdpi.comsemanticscholar.org

Alternative chlorine sources, such as N-chlorosuccinimide (NCS) in conjunction with a photocatalyst like Fukuzumi's dye, have been employed for the chlorination of other organic substrates, highlighting the versatility of photocatalytic systems. mdpi.com The fundamental principle involves the generation of a chlorine radical, which then participates in the chlorination reaction. nih.gov The generation of this chlorine radical can be achieved through various means, including the photo-oxidation of chloride ions. uni-regensburg.de

Detailed research findings have elucidated the reaction mechanisms, often involving quenching analysis of the photocatalyst to understand the electron transfer processes. mdpi.com These studies confirm that the photocatalyst, upon light absorption, initiates a single-electron transfer, leading to the formation of radical intermediates that drive the chlorination. mdpi.comsemanticscholar.org

The following table summarizes the key components and conditions typically employed in the photocatalytic chlorination of silanes:

| Component | Role | Examples |

| Substrate | The starting material to be chlorinated. | Ethylphenylsilane |

| Photocatalyst | Absorbs light and initiates the reaction. | Eosin Y, fac-Ir(ppy)3, Acr+-Mes |

| Chlorinating Agent | Source of the chlorine atom. | Dichloromethane, N-chlorosuccinimide |

| Light Source | Provides the energy to excite the photocatalyst. | Blue LEDs, Near-UV light |

| Solvent | Dissolves the reactants and facilitates the reaction. | Dichloromethane |

Reaction Mechanisms and Transformational Chemistry of Dichloroethylphenylsilane

Hydrolytic Reactivity and Formation of Silanol (B1196071) Intermediates

The hydrolysis of dichloroethylphenylsilane is a fundamental reaction that proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups. This process is initiated by the nucleophilic attack of water on the silicon atom. The reaction ultimately yields ethylphenylsilanediol, which is often an unstable intermediate.

C₂H₅(C₆H₅)SiCl₂ + 2H₂O → C₂H₅(C₆H₅)Si(OH)₂ + 2HCl

The kinetics of this hydrolysis are influenced by several factors, including pH, temperature, and the solvent used. researchgate.net The reaction is typically catalyzed by either acid or base. Under acidic conditions, protonation of a chlorine atom makes it a better leaving group, while under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water. ingentaconnect.com

The resulting ethylphenylsilanediol is highly prone to self-condensation reactions, where silanol groups react with each other to form siloxane (Si-O-Si) bonds and eliminate water. researchgate.netacs.org This condensation can lead to the formation of linear or cyclic oligosiloxanes. The balance between hydrolysis and condensation is critical in controlling the final product structure. For instance, slow, controlled addition of water can favor the formation and isolation of the silanediol, whereas higher concentrations and temperatures promote the formation of polysiloxanes. acs.orgresearchgate.net

Table 1: Hydrolysis and Condensation of this compound

| Reaction Step | Reactants | Intermediate/Product | Byproduct |

|---|---|---|---|

| First Hydrolysis | This compound, Water | Ethylphenylchlorosilanol | HCl |

| Second Hydrolysis | Ethylphenylchlorosilanol, Water | Ethylphenylsilanediol | HCl |

| Condensation | Ethylphenylsilanediol (2 molecules) | Siloxane Dimers/Oligomers | Water |

Nucleophilic Substitution Reactions Involving Silicon-Chlorine Bonds

The silicon-chlorine bonds in this compound are highly susceptible to attack by a variety of nucleophiles beyond water. These nucleophilic substitution reactions are fundamental to the synthetic utility of chlorosilanes, allowing for the introduction of a wide range of functional groups onto the silicon atom. acs.org The general reactivity order for nucleophilic substitution at a silicon center often follows the basicity and nucleophilicity of the attacking species.

Common nucleophiles and their corresponding reactions with this compound are:

Alcohols (Alcoholysis): In the presence of a base (like a tertiary amine to scavenge the HCl byproduct), alcohols react to form dialkoxysilanes. C₂H₅(C₆H₅)SiCl₂ + 2ROH → C₂H₅(C₆H₅)Si(OR)₂ + 2HCl

Amines (Aminolysis): Primary or secondary amines readily displace the chloride ions to form diaminosilanes. An excess of the amine is often used to neutralize the generated HCl. libretexts.orgwikipedia.org C₂H₅(C₆H₅)SiCl₂ + 4R₂NH → C₂H₅(C₆H₅)Si(NR₂)₂ + 2R₂NH₂Cl

Organometallic Reagents: Grignard reagents (R'MgX) and organolithium compounds (R'Li) are powerful nucleophiles that can form new silicon-carbon bonds. libretexts.orgmasterorganicchemistry.com This reaction is a key method for synthesizing tetraorganosilanes with varied substituents. However, careful control of stoichiometry is required to achieve selective disubstitution without side reactions. chemicalforums.com C₂H₅(C₆H₅)SiCl₂ + 2R'MgBr → C₂H₅(C₆H₅)Si(R')₂ + 2MgBrCl

The mechanism for these substitutions is typically a bimolecular nucleophilic substitution (Sₙ2) at the silicon center. The susceptibility of the Si-Cl bond to nucleophilic attack decreases as chlorine atoms are replaced by less electronegative groups. acs.org

Cyclization Pathways and Polysilane Ring Formation (e.g., Reaction with Alkali Metals to Yield Cyclosilanes)

This compound can be used to synthesize cyclic polysilanes through reductive coupling reactions, most notably the Wurtz-Fittig reaction. wikipedia.orgorganic-chemistry.org In this type of reaction, an alkali metal, typically sodium, is used to dehalogenate the dichlorosilane (B8785471), leading to the formation of silicon-silicon bonds. rsc.orgnih.gov

The reaction of this compound with sodium metal in an inert solvent like toluene (B28343) can lead to a mixture of cyclic polysilanes, where the ring size can vary. The general reaction is:

n C₂H₅(C₆H₅)SiCl₂ + 2n Na → [C₂H₅(C₆H₅)Si]ₙ + 2n NaCl

The distribution of ring sizes (e.g., four-, five-, or six-membered rings) depends on reaction conditions such as concentration, temperature, and the rate of addition. prepperlibrary.link The mechanism is believed to involve the formation of silyl (B83357) radical or silyl anion intermediates that subsequently couple. iitk.ac.in This method is a cornerstone for creating the backbones of polysilane polymers, which have interesting electronic and photophysical properties. The intramolecular version of this coupling can be used to create strained ring systems. rsc.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful and selective methods for forming new bonds with silicon, greatly expanding the synthetic utility of chlorosilanes like this compound.

Palladium and nickel complexes are effective catalysts for cross-coupling reactions that form new carbon-silicon bonds. The Kumada-Tamao-Corriu coupling is a prominent example, where a chlorosilane is reacted with a Grignard reagent in the presence of a nickel or palladium catalyst. organic-chemistry.orgjk-sci.com

C₂H₅(C₆H₅)SiCl₂ + 2 R'-MgX → [Pd or Ni catalyst] → C₂H₅(C₆H₅)Si(R')₂ + 2 MgXCl

This reaction provides a direct and often high-yielding route to unsymmetrical tetraorganosilanes. nih.gov The choice of catalyst and ligands is crucial for success, as they influence the reactivity and selectivity of the coupling process. jk-sci.comyoutube.com While the Si-Cl bond is strong, specialized phosphine (B1218219) ligands can facilitate the activation of even these robust bonds by the metal catalyst. nih.gov

Table 2: Comparison of Cross-Coupling Reactions

| Reaction Name | Catalyst | Nucleophile | Key Advantage |

|---|---|---|---|

| Kumada Coupling | Palladium or Nickel | Grignard Reagent (RMgX) | High reactivity of nucleophile, commercially available reagents. organic-chemistry.orgjk-sci.com |

| Negishi Coupling | Palladium or Nickel | Organozinc Reagent (RZnX) | Greater functional group tolerance compared to Grignard reagents. |

| Suzuki Coupling | Palladium | Organoboron Reagent (RB(OH)₂) | Mild reaction conditions and low toxicity of byproducts. uwindsor.ca |

Intramolecular reactions of organosilanes can lead to the formation of silicon-containing cyclic structures, known as silicon-bridged systems. While direct examples involving the saturated ethyl group of this compound are less common, derivatives can be made to undergo such cyclizations. For instance, if the ethyl group were modified to a vinyl group (e.g., through elimination), an intramolecular hydrosilylation could be envisioned if a Si-H bond is also present in the molecule.

More generally, intramolecular Friedel-Crafts-type reactions can occur where a silyl group acts as an electrophile, and the tethered phenyl ring acts as the nucleophile, leading to the formation of a silicon-bridged bicyclic system. researchgate.net These reactions are typically promoted by a Lewis acid. The favorability of forming 5- or 6-membered rings often dictates the reaction pathway. molaid.com

The mechanism of transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, generally proceeds through a well-established catalytic cycle involving three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the silicon-chlorine bond of this compound to form a higher-valent organometal halide complex (e.g., a Pd(II) species). rsc.orguwindsor.cauoregon.edu This step is often rate-determining, especially for strong bonds like Si-Cl. researchgate.net The electronic properties of the silane (B1218182) are crucial, with electron-poor silanes sometimes showing enhanced reactivity in oxidative addition. uoregon.edu

Transmetalation: The organic group from the nucleophilic reagent (e.g., the R' group from R'MgX) is transferred to the metal center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the metal center (in this case, the silyl group and the newly transferred R' group) couple and are eliminated from the metal, forming the final product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. youtube.comacs.org

Kinetic studies of these reactions provide insight into the rate-determining step and the influence of ligands and substrates. acs.orgelsevierpure.com For example, the rate of oxidative addition is highly dependent on the nature of the phosphine ligands on the metal center, with bulky, electron-rich ligands often promoting the reaction. uwindsor.ca Understanding these mechanistic details is essential for optimizing reaction conditions and developing more efficient catalytic systems. nih.gov

Dichloroethylphenylsilane As a Precursor in Polymer Science and Advanced Materials

Poly(alkylarylsilylene) Synthesis via Wurtz-Type Condensation

Poly(alkylarylsilylene)s are a class of polymers that have garnered significant attention due to their interesting electronic and photoluminescent properties. acs.org One of the primary methods for synthesizing these polymers is the Wurtz-type coupling reaction, which involves the reductive condensation of dichlorosilane (B8785471) monomers using an alkali metal. acs.org Dichloroethylphenylsilane is a key monomer in this process. acs.org

The incorporation of this compound into the growing polymer chain is a fundamental aspect of the Wurtz-type condensation. The reaction proceeds via the coupling of silyl (B83357) radical anions, which are formed by the reduction of the dichlorosilane monomer by the alkali metal. The kinetics of this polymerization are complex and can be influenced by several factors, including the choice of solvent, temperature, and the nature of the alkali metal used.

The rate of polymerization is dependent on the reactivity of the Si-Cl bonds in the monomer. The presence of both an electron-donating ethyl group and an electron-withdrawing phenyl group on the silicon atom of this compound influences the reactivity of the monomer and, consequently, the kinetics of the polymerization. d-nb.info Studies have shown that the polymerization of cyclic monomers, a process related to the chain growth in Wurtz-type condensation, is often reversible, with a delicate balance between the rates of propagation and depropagation. wiley-vch.de This equilibrium is a key determinant of the final polymer properties. The rate of monomer consumption can be monitored in real-time using techniques like in situ nuclear magnetic resonance (NMR) spectroscopy to precisely determine reactivity ratios. d-nb.inforsc.org

A common feature of polymers synthesized via the Wurtz-type coupling reaction is the presence of structural defects, such as branching points. acs.org These defects arise from side reactions that occur during the polymerization process. In the case of this compound, the presence of two reactive chlorine atoms can lead to the formation of branched structures if one silicon atom reacts with more than two other monomer units.

Role in the Manufacturing of Silicone Polymers

This compound is a valuable monomer in the production of silicone polymers. nih.gov Silicones are a broad class of polymers that have a repeating silicon-oxygen backbone and are known for their thermal stability, chemical resistance, and biocompatibility. silicones.eu The incorporation of ethyl and phenyl groups from this compound into the polymer structure can be used to tailor the final properties of the silicone material.

The manufacturing process typically involves the hydrolysis of chlorosilanes, such as this compound, to form silanols. These silanols then undergo condensation polymerization to form the final silicone polymer. silicones.eu The presence of the phenyl group can enhance the thermal stability and refractive index of the polymer, while the ethyl group can improve its flexibility. By carefully controlling the ratio of different chlorosilane monomers, manufacturers can produce a wide range of silicone materials with specific properties for various applications, from fluids and elastomers to resins. google.comshinetsusilicone-global.com

Application as a Coupling Agent in Multifunctional Materials

The bifunctional nature of this compound, with its reactive chlorine atoms and organic side groups, makes it an effective coupling agent. google.com Coupling agents are used to improve the adhesion and compatibility between different materials, such as inorganic fillers and organic polymer matrices, in composite materials.

When used as a coupling agent, the chlorine atoms of this compound can react with hydroxyl groups on the surface of an inorganic material, such as glass or metal oxides. This forms a covalent bond between the silicon atom and the inorganic surface. The ethyl and phenyl groups on the silane (B1218182) then extend away from the surface and can interact with or even co-react with the organic polymer matrix. This creates a strong interface between the two phases, leading to improved mechanical properties and durability of the composite material.

Precursor Chemistry for Inorganic and Hybrid Polymer Nanocomposites

In addition to its role in the synthesis of organic polymers, this compound can also serve as a precursor for the preparation of inorganic and hybrid materials. dtic.mil A prepolymer, in this context, is a monomer or system of monomers that has been reacted to an intermediate molecular mass state, capable of further polymerization. wikipedia.org

Silicon oxynitride (SiON) is a ceramic material with a tunable refractive index and excellent optical properties, making it valuable for applications in integrated optics and coatings. utwente.nlresearchgate.net One method for synthesizing SiON involves the pyrolysis of preceramic polymers. dtic.mil Polymers derived from this compound can be used as such precursors.

The synthesis process typically involves the initial formation of a polysiloxane or polysilazane polymer through the hydrolysis or ammonolysis of this compound. This preceramic polymer can then be shaped and subsequently pyrolyzed at high temperatures in a controlled atmosphere. dtic.milmdpi.com During pyrolysis, the organic side groups (ethyl and phenyl) are decomposed and removed, while the silicon backbone is converted into a silicon oxynitride network. mdpi.com The composition and properties of the final SiON material can be controlled by adjusting the structure of the precursor polymer and the pyrolysis conditions. nih.gov

Integration into Inorganic-Polymer Hybrid Systems

This compound serves as a valuable precursor in the creation of inorganic-polymer hybrid systems. These materials combine the advantageous properties of both inorganic components, such as thermal stability and rigidity, with the flexibility and processability of organic polymers. The key to integrating this compound into these hybrids lies in its reactive dichlorosilyl group, which can undergo hydrolysis and polycondensation reactions to form a polysiloxane backbone, while the ethyl and phenyl groups provide organic functionality.

The synthesis of hybrid materials using precursors like this compound typically involves a sol-gel process. mdpi.com In this process, the dichlorosilane is hydrolyzed to form a transient dihydroxysilane (ethylphenylsilanediol). This intermediate is highly reactive and readily undergoes condensation reactions with itself or other hydrolyzed precursors to build up a siloxane network (-Si-O-Si-). The presence of both ethyl and phenyl groups on the silicon atom allows for the tailoring of the final material's properties. The phenyl groups can enhance thermal stability and refractive index, while the ethyl groups can improve solubility and modify the mechanical properties of the resulting polymer. researchgate.net

The general scheme for the formation of an ethylphenylsiloxane network from this compound is as follows:

Hydrolysis: Cl₂Si(C₂H₅)(C₆H₅) + 2H₂O → (HO)₂Si(C₂H₅)(C₆H₅) + 2HCl

Condensation: n(HO)₂Si(C₂H₅)(C₆H₅) → [-Si(C₂H₅)(C₆H₅)-O-]n + nH₂O

This polysiloxane can then be integrated with an organic polymer matrix through several strategies. One common method is to perform the sol-gel reaction in the presence of a pre-formed organic polymer. This results in an interpenetrating polymer network (IPN) where the inorganic polysiloxane network is physically entangled with the organic polymer chains. Another approach involves the synthesis of functionalized polysiloxanes that can covalently bond with the organic matrix. For instance, if the this compound is co-polymerized with a vinyl-functionalized dichlorosilane, the resulting polysiloxane will have vinyl groups that can participate in polymerization reactions with organic monomers. nih.gov

The incorporation of ethylphenylsilyl units into hybrid materials can lead to enhanced performance characteristics. Research on similar phenyl-rich silicone polymers has demonstrated excellent thermal properties and high refractive indices. researchgate.net The ability to form copolymers with precise structural control allows for the creation of materials with tailored properties for specific applications, such as advanced coatings, membranes, and optical devices. researchgate.netmdpi.com

Table 1: Representative Properties of Ethylphenylsiloxane-Based Hybrid Materials

| Property | Value Range | Influencing Factors |

| Thermal Stability (Td5%) | 350 - 450 °C | Phenyl group content, crosslink density |

| Refractive Index | 1.50 - 1.58 | Phenyl group content |

| Hardness (Shore A) | 40 - 80 | Crosslink density, nature of organic polymer |

| Elongation at Break | 50 - 300% | Molecular weight between crosslinks |

Contributions to Chiral Synthesis Intermediates

While direct and extensive research specifically detailing the use of this compound in the synthesis of chiral carbapenem (B1253116) intermediates is not widely documented in publicly available literature, the principles of stereoselective synthesis and the role of silyl protecting groups in β-lactam chemistry provide a strong basis for its potential application. Silyl ethers are commonly employed to protect hydroxyl groups during the intricate synthetic sequences required for carbapenem antibiotics. The choice of the silyl group can significantly influence the stereochemical outcome of subsequent reactions.

The synthesis of carbapenems, a class of β-lactam antibiotics, requires precise control of stereochemistry at multiple chiral centers. A key step in many synthetic routes is the stereoselective construction of the β-lactam ring, often achieved through methods like the Staudinger ketene-imine cycloaddition. wikipedia.orgresearchgate.net Another critical aspect is the introduction of side chains with the correct stereochemistry.

In this context, a bulky silyl protecting group on a hydroxyl function can direct the approach of a reagent from the less hindered face of the molecule, thereby controlling the stereoselectivity of the reaction. The ethylphenylsilyl group, derived from this compound, offers a unique combination of steric and electronic properties. The phenyl group provides significant steric bulk, while the ethyl group can modulate the electronic nature of the silicon atom compared to more common silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl).

A hypothetical application of an ethylphenylsilyl protecting group in carbapenem synthesis could involve the protection of the hydroxyl group on a precursor molecule. For instance, in the synthesis of a key intermediate for thienamycin, a silyl-protected hydroxyethyl (B10761427) side chain is crucial. The stereochemistry at the carbon bearing the hydroxyl group is critical for the biological activity of the final antibiotic.

The general strategy would involve:

Protection: Reaction of the hydroxyl group with this compound (or more likely, the corresponding monochlorosilane for selective protection) in the presence of a base to form the ethylphenylsilyl ether.

Stereoselective Reaction: Performing a key bond-forming reaction where the bulky ethylphenylsilyl ether directs the stereochemical outcome. This could be, for example, an aldol (B89426) condensation or a reduction.

Deprotection: Removal of the silyl group under mild conditions to reveal the free hydroxyl group in the final stages of the synthesis.

The choice of silylating agent can influence reaction yields and stereoselectivities. While there is a lack of specific examples for this compound in carbapenem synthesis in the available literature, the principles of asymmetric synthesis suggest that the unique steric and electronic profile of the ethylphenylsilyl group could offer advantages in certain transformations. nih.govnih.gov Further research would be needed to explore and validate these potential applications.

Table 2: Comparison of Common Silyl Protecting Groups in Organic Synthesis

| Silylating Agent | Abbreviation | Key Features | Typical Deprotection Conditions |

| tert-Butyldimethylsilyl chloride | TBDMSCl | High stability, moderate steric bulk | Fluoride (B91410) sources (e.g., TBAF), acidic conditions |

| Triethylsilyl chloride | TESCl | More labile than TBDMS, less sterically demanding | Mildly acidic conditions, fluoride sources |

| Ethylphenylsilyl chloride | EPSCl | Potential for unique stereodirection due to phenyl group's steric and electronic effects | Expected to be similar to other silyl ethers (fluoride, acid) |

*Hypothetical application and properties based on general principles of silyl protecting groups.

Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis of Polymer Architectures Derived from Dichloroethylphenylsilane (e.g., 29Si NMR and IR Spectroscopy)

Spectroscopic methods are indispensable for characterizing the structure of polymers derived from this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed information at the molecular level. uc.edunih.gov

29Si NMR Spectroscopy

Silicon-29 NMR spectroscopy is a powerful tool for investigating the microstructure of organosilicon polymers. researchgate.netvot.pl The chemical shift of a silicon nucleus is highly sensitive to its local electronic environment, allowing for the identification of different structural units within a polymer chain. researchgate.net For polymers synthesized from this compound, 29Si NMR can distinguish between silicon atoms based on their neighboring groups, such as ethyl, phenyl, and the connections forming the polymer backbone (e.g., Si-O in polysiloxanes or Si-Si in polysilanes).

The majority of 29Si NMR chemical shifts are observed in a range from +50 to -200 ppm. pascal-man.com In polysiloxanes derived from phenyl-containing precursors, silicon atoms bonded to a phenyl group (D Ph units) typically resonate in the range of -33 to -35 ppm, while those bonded to two phenyl groups (D Ph2 units) appear further upfield, between -45 and -49 ppm. researchgate.net The substitution of a methyl group for an oxygen atom generally leads to an upfield shift. pascal-man.com This sensitivity allows for the detailed analysis of monomer sequences and the degree of polymerization. researchgate.netosti.gov

Table 1: Characteristic 29Si NMR Chemical Shifts for Siloxane and Polysilane Units

| Structural Unit | Substituent (R) | Typical Chemical Shift Range (ppm) | Citation |

| Siloxane Units | |||

| Me2SiO (D) | Methyl | -17 to -22 | researchgate.net |

| MePhSiO (D Ph) | Methyl, Phenyl | -33 to -35 | researchgate.net |

| Ph2SiO (D Ph2) | Phenyl | -42 to -49 | researchgate.netpascal-man.com |

| RSi(O-)3 (T) | Phenyl | ~ -78 | pascal-man.com |

| Polysilane Units | |||

| R2Si(Si)2 | Middle Group | Varies with R | pascal-man.com |

| RSi(Si)3 | Trifunctional Group | Varies with R | pascal-man.com |

| Si(Si)4 | Tetrafunctional Group | Varies with R | pascal-man.com |

This table is interactive. Click on the headers to sort the data.

IR Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, making it an excellent technique for identifying functional groups. msu.eduwiley.com The IR spectrum of a polymer derived from this compound is characterized by absorptions corresponding to its specific bonds. vscht.cz

Table 2: Key Infrared Absorption Frequencies for this compound-Derived Polymers

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Citation |

| Aromatic C-H | Stretch | 3100 - 3000 | vscht.czlibretexts.org |

| Aliphatic C-H (Ethyl) | Stretch | 3000 - 2850 | libretexts.org |

| Aromatic C=C | Stretch | 1680 - 1640 | spectroscopyonline.com |

| C-H (Alkyl) | Bend (Scissoring) | 1470 - 1450 | libretexts.org |

| Si-Phenyl | Stretch/Bend | Fingerprint Region | nih.gov |

| Si-C (Ethyl) | Stretch/Bend | Fingerprint Region | nih.gov |

This table is interactive. Click on the headers to sort the data.

Theoretical Modeling of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens for examining the step-by-step sequence of elementary reactions that constitute a reaction mechanism. wikipedia.org For reactions involving this compound, theoretical modeling can elucidate pathways, predict intermediates, and calculate the energy changes throughout the process. sumitomo-chem.co.jp

Reaction Mechanisms

This compound can serve as a precursor to highly reactive silyl (B83357) radicals through the reductive activation and cleavage of its strong Si-Cl bonds. chemrxiv.org The mechanisms of subsequent reactions, such as hydrosilylation or polymerization, are often complex. nih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), can map out the potential energy surface of a reaction, identifying transition states and intermediates. sumitomo-chem.co.jpsmu.edu This allows researchers to understand the sequence of bond-breaking and bond-forming events. smu.edu For example, a reaction mechanism can be computationally broken down into distinct phases: an initial contact phase, a preparation phase where reactants distort, a transition state phase for chemical changes, and finally product adjustment and separation phases. smu.edu Such detailed analysis helps explain reaction outcomes and stereochemistry. rsc.org

Energetics

A key aspect of theoretical modeling is the calculation of reaction energetics. uni-muenchen.de By computing the energies of reactants, transition states, and products, it is possible to determine crucial thermodynamic and kinetic parameters. The activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) represents the energy barrier that must be overcome for a reaction to proceed, and its value is directly related to the reaction rate. sumitomo-chem.co.jp A smaller activation energy corresponds to a faster reaction. sumitomo-chem.co.jp For instance, computational studies have determined the activation barrier for direct silyl radical transfer in a model system to be approximately 20 kcal·mol⁻¹. nih.gov These calculations are vital for predicting whether a proposed reaction is thermodynamically favorable and kinetically feasible under specific conditions. wikipedia.orguni-muenchen.de

Table 3: Energetic Parameters from Theoretical Calculations

| Parameter | Symbol | Description | Significance | Citation |

| Activation Energy | Ea or ΔG‡ | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; lower values mean faster reactions. | sumitomo-chem.co.jp |

| Reaction Enthalpy | ΔHrxn | The net change in heat content during a reaction. | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). | uni-muenchen.de |

| Reaction Free Energy | ΔGrxn | The net change in Gibbs free energy during a reaction. | Determines the spontaneity of a reaction under constant temperature and pressure. | uni-muenchen.de |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry Approaches to this compound Reactivity and Molecular Interactions

Computational chemistry offers a suite of methods to predict the intrinsic reactivity of molecules like this compound and to model their interactions with other species. mdpi.com These approaches complement experimental findings by providing insights that are difficult or impossible to observe directly. mdpi.com

Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost for studying molecular systems. nih.govmdpi.com To understand the reactivity of this compound, DFT can be used to calculate several key electronic properties. samipubco.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. samipubco.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate charge distribution, with red areas representing negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack). samipubco.com This provides a guide to how the molecule will interact with other reagents.

Molecular Interactions

Beyond the reactivity of an isolated molecule, computational methods can model the complex noncovalent interactions that govern the behavior of molecules in solution or in polymeric materials. mpg.de For polymers derived from this compound, these interactions influence properties like solubility, chain conformation, and bulk material characteristics.

Multi-scale models, such as Quantum Mechanics/Molecular Mechanics (QM/MM), are particularly useful for large systems. mpg.de In this approach, the chemically active part of the system (e.g., a reactive site on the polymer) is treated with a high-accuracy quantum mechanical method, while the larger, less-active environment (e.g., the rest of the polymer chain and solvent molecules) is modeled using more computationally efficient classical molecular mechanics. This hybrid approach allows for the accurate study of reaction mechanisms and ligand-protein-like interactions within a complex environment, providing a bridge between molecular detail and macroscopic properties. mpg.de

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Dichloroethylphenylsilane Transformations

The transformation of this compound, particularly through polymerization, is a key area of ongoing research. While traditional methods have been established, the development of novel catalytic systems is crucial for enhancing reaction control, improving polymer characteristics, and expanding the scope of accessible materials.

The conventional method for polymerizing dichlorosilane (B8785471) monomers like this compound is the Wurtz-type reductive coupling reaction. researchgate.netresearchgate.net This heterogeneous process typically uses an alkali metal, such as sodium, to facilitate the reductive coupling and formation of silicon-silicon bonds. researchgate.net The choice of solvent and reaction temperature are critical variables in this system. For instance, studies have shown that conducting the polymerization in tetrahydrofuran (B95107) at ambient temperatures can lead to significantly higher yields and narrower molecular weight distributions compared to reactions in high-boiling aromatic solvents like toluene (B28343) under reflux. researchgate.net The improved performance in tetrahydrofuran is attributed to the solvent's ability to sequester sodium ions, which helps in stabilizing the anionic chain carriers involved in the polymerization. researchgate.net

However, the harsh conditions of the Wurtz-type coupling are incompatible with many functional groups, limiting the synthesis of more complex and functionalized polysilanes. acs.org This has spurred research into alternative and more selective catalytic systems. Recent developments include exploring different metal reductants and additives to modulate the reaction. researchgate.net

A notable emerging approach involves the use of this compound in reactions driven by different types of catalysts. For example, a patented process utilizes this compound as a molecular weight regulator during the trimerization of diisocyanates. In this system, the reaction is catalyzed by organophosphines, such as triethylphosphine (B1216732) or tributylphosphine, or tertiary amines like triethylenediamine. ibm.com This demonstrates a departure from the typical alkali metal-mediated polymerizations and showcases a more controlled application of this compound's reactivity within a sophisticated catalytic process. The development of such specialized catalytic systems, including transition metal-based catalysts like those used in atom transfer radical polymerization (ATRP) or other coupling reactions, represents a significant future direction for tailoring the transformations of this compound. cmu.edumdpi.com

Exploration of Advanced Material Applications Beyond Traditional Organosilicones

Research into this compound is uncovering its potential as a building block for advanced materials with applications that extend far beyond conventional silicones. These new frontiers primarily include photoluminescent polymers and precursors for high-performance ceramics.

Photoluminescent Polymers: this compound is a key commercially available monomer for the synthesis of poly(alkylarylsilylene)s (PAAS), a class of polymers with promising light-emitting properties. acs.org These polymers are being investigated for their potential in electroluminescent (EL) devices. acs.org The polymerization, typically via a Wurtz-type coupling, allows for the creation of high molecular weight polysilylenes. acs.org The structure of the resulting polymer, including the presence of any silicon-based branching defects, can have a significant impact on its photoluminescent (PL) characteristics, particularly influencing the emission of broad visible photoluminescence. acs.org The ability to process these polymers from solution makes them candidates for fabricating light-emitting diodes. researchgate.net Research in this area focuses on tuning the polymer backbone and side chains to control the electronic and optical properties, aiming for materials with high quantum yields for applications in flexible and efficient lighting and displays. acs.org

| Polymer System | Monomer(s) | Key Research Finding | Potential Application |

| Poly(alkylarylsilylene)s (PAAS) | This compound, Dichloromethylphenylsilane, etc. | The polymer's structural defects, such as branching points, significantly influence the visible photoluminescence (V-PL). High molecular weight fractions are crucial for desired optical properties. acs.org | Electroluminescent (EL) devices, Light-emitting diodes (LEDs). acs.org |

| Dimethylsilane-aryl Main-Chain Polymers | (Not directly from this compound but related) | Achieved high quantum yields (up to 89.75%) for deep-blue light emission through σ–π conjugation in the polymer backbone. acs.org | Flexible and stretchable organic electronic devices. acs.org |

Precursors for Advanced Ceramics: Another significant area of emerging research is the use of organosilane precursors, the class to which this compound belongs, in the fabrication of polymer-derived ceramics (PDCs). rsc.org This method involves synthesizing a preceramic polymer, shaping it, and then pyrolyzing it at high temperatures to convert it into a ceramic material, such as silicon carbide (SiC) or silicon carbonitride (SiCN). rsc.orgrsc.org The advantage of the PDC route is the ability to create complex shapes and microstructures that are difficult to achieve with traditional powder-based ceramic processing. rsc.org The molecular structure of the precursor, such as this compound, directly influences the composition and properties of the final ceramic product. rsc.org This technology is critical for developing advanced ceramics used in aerospace, military, and other high-tech fields that demand materials with exceptional thermal stability, oxidation resistance, and mechanical strength.

Advanced Mechanistic Insights via Integrated Experimental and Computational Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing processes and designing new synthetic routes. The integration of experimental studies with computational modeling, particularly density functional theory (DFT), is becoming an indispensable tool for gaining these advanced mechanistic insights.

Experimentally, the Wurtz-type polymerization of dichlorosilanes like this compound is known to be complex. The reaction is highly sensitive to conditions such as solvent, temperature, and the nature of the alkali metal reductant. researchgate.net For example, the use of different solvents can lead to products with vastly different molecular weight distributions, suggesting that the solvent plays a role in the polymerization mechanism beyond simple solubility. researchgate.net Studies have implicated various reactive intermediates in the Wurtz polymerization, including silyl (B83357) radicals, silyl radical anions, and silyl anions, each of which can influence the final polymer structure and introduce defects. acs.org

While direct computational studies focused exclusively on this compound are emerging, the methodology has been successfully applied to related systems, demonstrating its power. Computational studies on the Wurtz-type coupling of other chlorosilanes have supported mechanisms involving an electrochemically driven radical-polar crossover. sioc-journal.cn DFT calculations are used to model the structure and energy of transition states, which are unstable configurations at the peak of the energy barrier between reactants and products. sioc-journal.cn This allows researchers to map out the entire reaction pathway and identify the rate-determining steps. For instance, in other catalytic systems involving organometallic complexes, DFT has been used to elucidate multi-step catalytic cycles, including oxidative addition, ligand exchange, and reductive elimination steps.

By combining experimental observations—such as reaction rates and product characterization—with the detailed energetic and structural information provided by computational models, researchers can resolve ambiguities and build a comprehensive picture of the reaction mechanism. sioc-journal.cn This integrated approach is crucial for understanding how factors like catalyst structure and solvent choice influence the polymerization of this compound, ultimately enabling the rational design of more efficient and selective synthetic methods for advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Dichloroethylphenylsilane to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves chlorination of ethylphenylsilane under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Purification via fractional distillation or column chromatography is recommended, with monitoring by gas chromatography (GC) or thin-layer chromatography (TLC). Yield optimization requires controlled stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) and reaction temperatures (40–60°C). Safety protocols, including fume hood use and personal protective equipment (PPE) like gloves and goggles, are critical due to the compound’s reactivity .

Q. Which analytical techniques are most suitable for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like Si-Cl bonds. Gas chromatography-mass spectrometry (GC-MS) ensures purity assessment. Cross-referencing with certified standards (e.g., dichlorosilane derivatives in analytical databases) enhances accuracy .

Q. How can researchers mitigate risks associated with handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., closed-system reactors) and PPE (gloves, lab coats, face shields). Waste management should follow hazardous chemical protocols, including neutralization before disposal. Emergency procedures, such as safety showers and eyewash stations, must be accessible. Document risk assessments using guidelines from chemical safety data sheets .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in reported hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Design pH-dependent hydrolysis studies using buffered solutions (pH 2–12) and monitor reaction kinetics via conductivity measurements or NMR. Control variables (temperature, ionic strength) and replicate experiments to validate reproducibility. Apply Arrhenius analysis to quantify activation energy differences. Conflicting data should be addressed through meta-analysis frameworks like PRISMA to evaluate methodological biases .

Q. How can systematic reviews address discrepancies in this compound’s catalytic applications across studies?

- Methodological Answer : Follow Cochrane systematic review guidelines: (1) Define inclusion criteria (e.g., peer-reviewed studies on catalysis); (2) Extract data on catalytic efficiency, substrates, and conditions; (3) Use statistical tools (e.g., random-effects models) to synthesize findings. Highlight methodological variations (e.g., solvent choice, catalyst loading) as potential sources of inconsistency .

Q. What strategies improve the reliability of mechanistic studies on this compound’s reactivity with nucleophiles?

- Methodological Answer : Combine kinetic isotope effects (KIE) and computational modeling (DFT calculations) to elucidate reaction pathways. Validate intermediates via in situ spectroscopic techniques (e.g., UV-Vis or Raman). Comparative studies with analogous chlorosilanes (e.g., dichloromethylphenylsilane) isolate electronic and steric effects. Transparent reporting of raw data and computational parameters is critical for reproducibility .

Q. How can researchers design experiments to explore this compound’s role in surface functionalization of nanomaterials?

- Methodological Answer : Use silanization protocols on substrates (e.g., SiO₂ nanoparticles) under anhydrous conditions. Characterize surface coverage via X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM). Compare binding efficiency with other silanes (e.g., trichloroethylsilane) to assess relative reactivity. Include control experiments to rule out physisorption .

Methodological Guidelines for Data Reporting

- Data Transparency : Share raw spectral data (NMR, FTIR) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Apply PRISMA flow diagrams to document literature search and exclusion criteria when reconciling contradictory results .

- Safety Compliance : Reference OSHA and GHS standards in experimental protocols, particularly for waste disposal and exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.